

Solubility profile of 3-(3-Methylphenoxy)propanoic acid in various solvents.

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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)propanoic acid

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Solubility Profile of 3-(3-Methylphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of **3-(3-Methylphenoxy)propanoic acid**. In the absence of publicly available quantitative solubility data, this document offers a predicted solubility profile based on the compound's chemical structure and the general properties of aromatic carboxylic acids. Detailed experimental protocols for determining solubility are provided to enable researchers to generate quantitative data. This guide is intended for professionals in the fields of chemical research and drug development to facilitate formulation studies and experimental design.

Introduction

3-(3-Methylphenoxy)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility in various solvents is crucial for its development, formulation, and application. This guide addresses the solubility of this compound, providing both a theoretical assessment and practical methodologies for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(3-Methylphenoxy)propanoic acid** is presented in Table 1. These properties, obtained from established chemical databases, provide a foundation for predicting its solubility behavior.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **3-(3-Methylphenoxy)propanoic Acid**

Property	Value	Source
IUPAC Name	3-(3-methylphenoxy)propanoic acid	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1]
Molecular Weight	180.20 g/mol	[1]
logP (predicted)	1.894	[2]
logSw (predicted)	-1.9633	[2]
Polar Surface Area	36.04 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]

Predicted Solubility Profile

Direct experimental data on the solubility of **3-(3-Methylphenoxy)propanoic acid** in a range of solvents is not readily available in the public domain. However, based on its structure as an aromatic carboxylic acid, a qualitative solubility profile can be predicted. The presence of a polar carboxylic acid group suggests some solubility in polar solvents, while the aromatic ring and methyl group contribute to its nonpolar character, indicating potential solubility in organic solvents.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The principle of "like dissolves like" is a key determinant of solubility.[\[9\]](#) Carboxylic acids with fewer than five carbon atoms are generally soluble in water, but this solubility decreases as the size of the nonpolar hydrocarbon portion increases.[\[3\]](#)[\[6\]](#)[\[7\]](#) **3-(3-Methylphenoxy)propanoic acid**, with ten carbon atoms, is expected to have limited solubility in water.[\[3\]](#)

Table 2: Predicted Qualitative Solubility of **3-(3-Methylphenoxy)propanoic Acid** in Various Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Low	The relatively large nonpolar aromatic and alkyl structure is expected to dominate over the polar carboxylic acid group, limiting water solubility. [3] [7]
Methanol, Ethanol	High		The ability to form hydrogen bonds with the carboxylic acid group should lead to good solubility.
Polar Aprotic	Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile	Moderate to High	The polarity of these solvents should allow for favorable dipole-dipole interactions with the carboxylic acid.
Nonpolar	Hexane, Toluene	Low to Moderate	The nonpolar aromatic ring may allow for some interaction, but the polar carboxylic acid group will limit solubility.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Moderate	Ethers can act as hydrogen bond acceptors, which can facilitate the dissolution of carboxylic acids. [10]

Aqueous Base	5% Sodium Hydroxide (NaOH)	High	Carboxylic acids react with strong bases to form highly soluble carboxylate salts.[5][6]
Aqueous Bicarbonate	5% Sodium Bicarbonate (NaHCO ₃)	High	As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate to form a soluble salt.

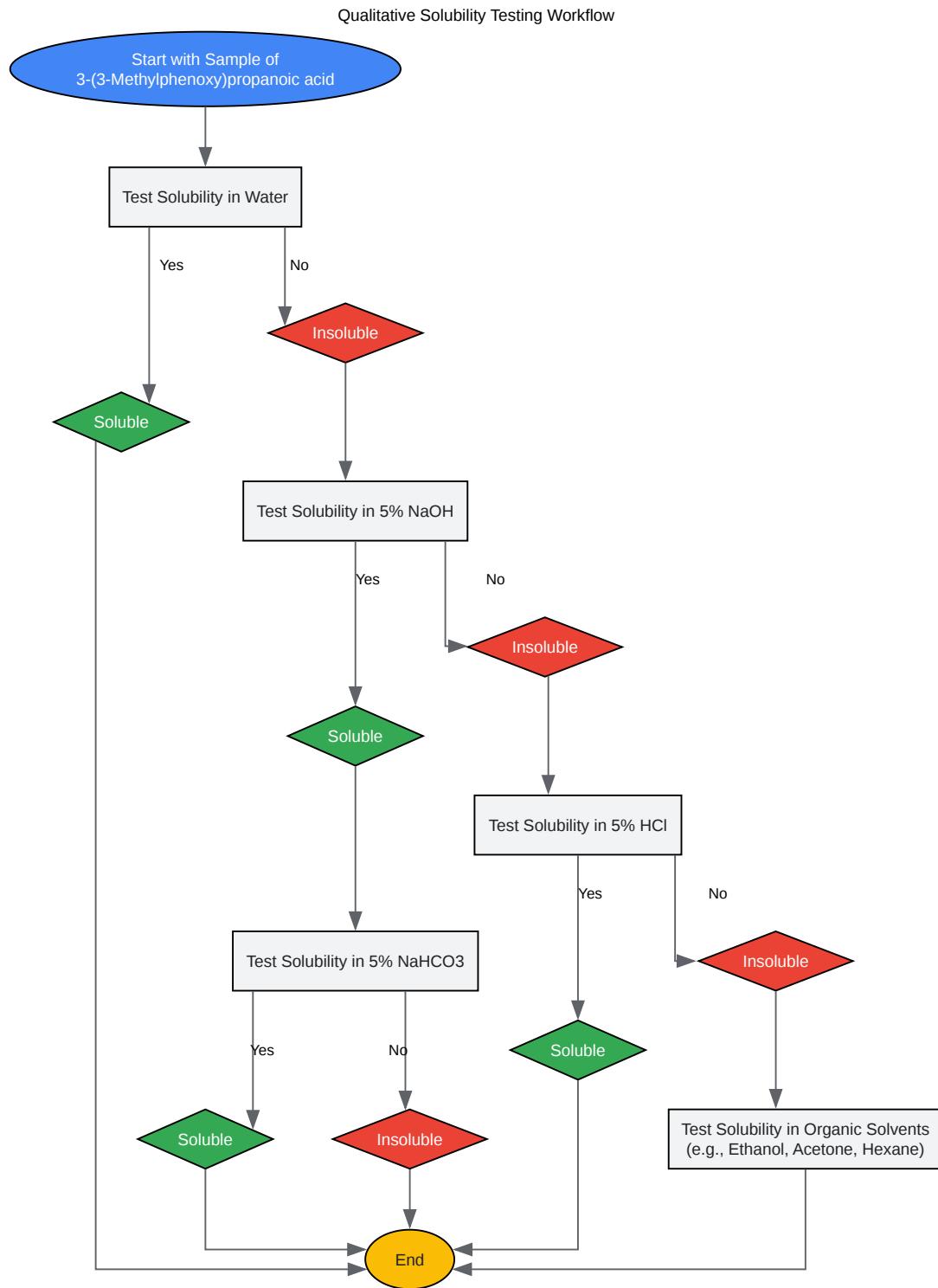
Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols must be followed. The following sections detail common methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

A systematic approach to qualitative solubility testing can provide rapid insights into the compound's properties and help in selecting appropriate solvents for further quantitative analysis.[11][12]

The following diagram outlines a typical workflow for determining the solubility class of an organic compound.

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Caption: A flowchart for systematic qualitative solubility analysis.

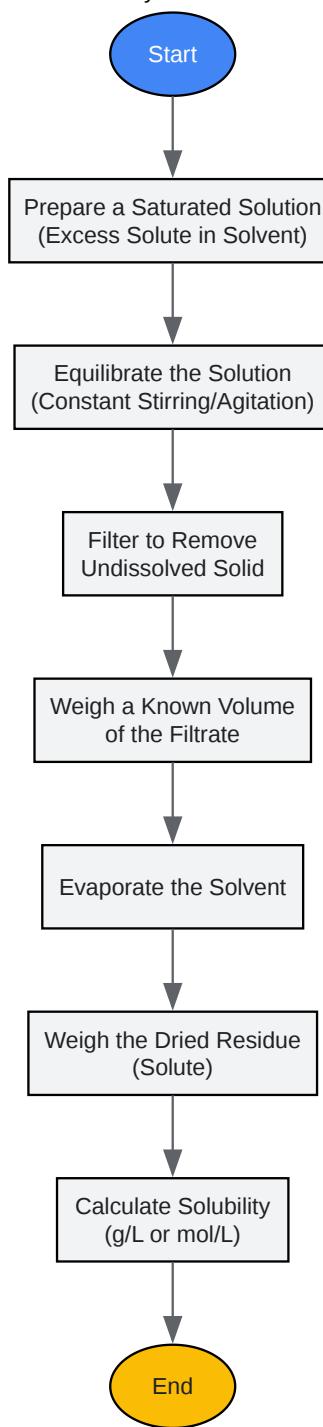
- Sample Preparation: Place approximately 20-30 mg of **3-(3-Methylphenoxy)propanoic acid** into a small test tube.
- Solvent Addition: Add 1 mL of the chosen solvent in small portions.
- Mixing: Vigorously shake or vortex the test tube for 1-2 minutes after each solvent addition.
- Observation: Observe the mixture to determine if the solid has completely dissolved. If the compound dissolves, it is classified as "soluble." If it does not dissolve, it is "insoluble." [13]
- pH Testing (for aqueous solutions): If the compound is soluble in water, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic or basic.

Quantitative Solubility Determination

For drug development and formulation, quantitative solubility data is essential. The gravimetric method is a straightforward and widely used technique for this purpose.[14][15]

The following diagram illustrates the steps involved in the gravimetric determination of solubility.

Gravimetric Solubility Determination Workflow

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Caption: A step-by-step workflow for the gravimetric method of solubility determination.

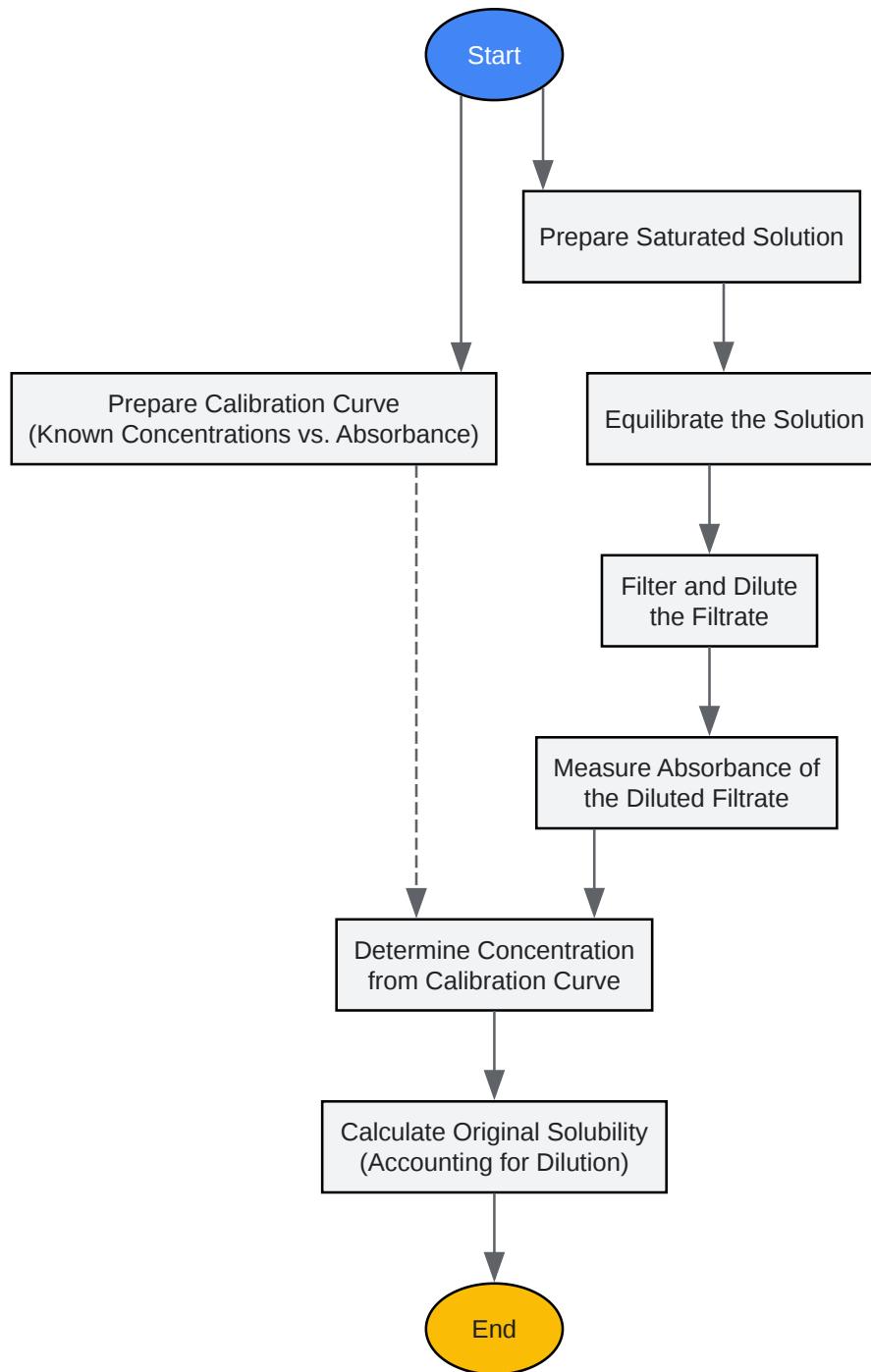
- Preparation of Saturated Solution: Add an excess amount of **3-(3-Methylphenoxy)propanoic acid** to a known volume of the desired solvent in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solute: Filter the saturated solution through a syringe filter (e.g., 0.45 μm) to remove any undissolved solid.
- Sample Collection: Accurately transfer a known volume of the clear filtrate to a pre-weighed container.
- Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure or in a drying oven until a constant weight of the solid residue is obtained.[\[16\]](#)
- Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate taken.

Spectroscopic Methods for Solubility Determination

For higher throughput screening, spectroscopic methods such as UV-Vis spectrophotometry can be employed.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

The following diagram shows the process of determining solubility using UV-Vis spectrophotometry.

UV-Vis Spectrophotometric Solubility Workflow

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Caption: A workflow for determining solubility via UV-Vis spectrophotometry.

- Determine λ_{max} : Dissolve a small amount of **3-(3-Methylphenoxy)propanoic acid** in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_{max}).
- Prepare Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations in the solvent. Measure the absorbance of each standard at λ_{max} and plot a graph of absorbance versus concentration.
- Prepare and Equilibrate Saturated Solution: Follow steps 1 and 2 from the gravimetric method.
- Sample Preparation and Measurement: Filter the saturated solution. Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λ_{max} .
- Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.[20]

Biological Context and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the biological targets or signaling pathways directly modulated by **3-(3-Methylphenoxy)propanoic acid**. Some related aryloxyphenoxypropionate compounds are known to act as herbicides by inhibiting acetyl-CoA carboxylase in plants.[21] However, this mechanism of action in plants is not directly translatable to a therapeutic context in animals or humans without further research. For drug development purposes, identifying the specific molecular targets and pathways is a critical step that would require dedicated biological screening and mechanism of action studies.

Conclusion

While quantitative experimental data for the solubility of **3-(3-Methylphenoxy)propanoic acid** is not currently available in published literature, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on its chemical structure, offers initial guidance for solvent selection. The detailed experimental protocols for qualitative and quantitative solubility determination, including gravimetric and spectroscopic methods, empower researchers to generate the necessary data for their specific applications. The

provided workflows, visualized using Graphviz, offer clear and actionable steps for laboratory execution. Further research into the biological activity of this compound is necessary to elucidate its potential therapeutic applications and mechanisms of action.

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References

- 1. 3-(3-Methylphenoxy)propanoic acid | C10H12O3 | CID 752313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 3-(3-methylphenoxy)propanoic acid - Chemdiv [chemdiv.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myrankers.com [myrankers.com]
- 9. youtube.com [youtube.com]
- 10. Ether - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. pharmajournal.net [pharmajournal.net]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]
- 20. pharmatutor.org [pharmatutor.org]
- 21. file.sdiarticle3.com [file.sdiarticle3.com]
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